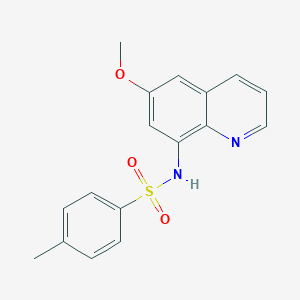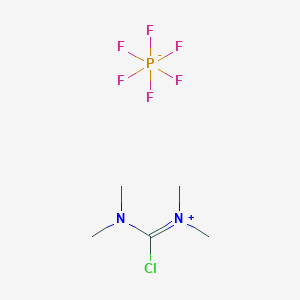
2-Desoxy-2,2-difluor-D-Ribofuranos-3,5-dibenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, including radical addition, alkyloxy bond cleavage, acid-catalyzed lactonisation, and dehydrofluorination. For instance, 5-alkyl-3,4-difluorofuran-2(5H)-ones have been synthesized starting with radical addition of ethers to methyl 2,3,3-trifluoroprop-2-enoate, showcasing a method that could potentially be adapted for synthesizing the target compound (Hajduch et al., 2014).
Molecular Structure Analysis
The molecular structure of furan derivatives and related compounds can be elucidated through methods like X-ray crystallography, IR, ESI-MS, and NMR spectroscopy. Studies often reveal complex interactions, such as intramolecular hydrogen bonds, that influence the compound's stability and reactivity (Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving furan derivatives vary widely, depending on the functional groups present. Reactions can include condensation, cyclization, and reactions with ethyl diazoacetate to form tricyclic adducts, highlighting the compound's potential versatility in synthetic chemistry (Mara et al., 1982).
Physical Properties Analysis
While specific studies on the physical properties of the target compound are scarce, related research indicates that properties such as melting point, boiling point, solubility, and crystallinity can be significantly influenced by the presence of difluoro groups and the compound's overall molecular structure.
Chemical Properties Analysis
The chemical properties of furan derivatives, including reactivity, stability, and interaction with other molecules, are closely linked to their molecular structure. For example, the presence of benzoyloxy and difluoro groups can affect the compound's acidity, basicity, and susceptibility to nucleophilic attacks. The synthesis and transformations of similar compounds suggest potential reactivity pathways and chemical behaviors that the target compound might exhibit (Ornik et al., 1990).
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Die Verbindung ist eine Verunreinigung von Gemcitabin , ein potenzielles Antikrebsmittel. Gemcitabin ist ein Chemotherapeutikum, das zur Behandlung verschiedener Krebsarten eingesetzt wird, darunter Lungenkrebs, Bauchspeicheldrüsenkrebs und Brustkrebs.
Vorstufe für antivirale Medikamente
In der Medizin wird diese Verbindung häufig eingesetzt, insbesondere zur Behandlung von Virusinfektionen . Sie kann als Vorstufe für antivirale Medikamente dienen. Durch die Hemmung des Replikationsprozesses von Viren kann es die Symptome von Virusinfektionen lindern .
Behandlung von Hepatitis-B- und HIV-Infektionen
Insbesondere wurde diese Verbindung bei der Behandlung von Hepatitis-B-Virus- und HIV-Infektionen eingesetzt . Dies sind schwerwiegende Gesundheitszustände, die wirksame antivirale Behandlungen erfordern.
Chemische Synthese
Die Herstellung von 2-Desoxy-2,2-difluor-D-Ribofuranos-3,5-dibenzoat kann durch chemische Synthese erfolgen . Dies zeigt seine Bedeutung im Bereich der synthetischen Chemie.
Industrielle Produktion
Die Verbindung kann im industriellen Maßstab hergestellt werden, was ihre Bedeutung in der pharmazeutischen Industrie unterstreicht .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate involves the protection of a hydroxyl group, followed by the introduction of a benzoyl group, and the subsequent esterification with benzoic acid. The final step involves the introduction of a difluoro group on the tetrahydrofuran ring.", "Starting Materials": [ "2,3-dihydroxytetrahydrofuran", "benzoyl chloride", "benzoic acid", "dimethylformamide", "thionyl chloride", "triethylamine", "4,4-difluorobutyraldehyde", "p-toluenesulfonic acid", "methyl benzoate", "sodium bicarbonate", "methylene chloride", "sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl group on 2,3-dihydroxytetrahydrofuran with thionyl chloride and dimethylformamide to form 2,3-dichlorotetrahydrofuran", "Addition of benzoyl chloride to 2,3-dichlorotetrahydrofuran in the presence of triethylamine to form (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl chloride", "Treatment of (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl chloride with sodium bicarbonate to form (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-ol", "Esterification of (2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-ol with benzoic acid in the presence of p-toluenesulfonic acid as a catalyst to form ((2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl)methyl benzoate", "Introduction of a difluoro group on the tetrahydrofuran ring by reacting ((2R,3R)-3-(benzoyloxy)tetrahydrofuran-2-yl)methyl benzoate with 4,4-difluorobutyraldehyde in the presence of sodium bicarbonate and methylene chloride", "Purification of the final product by filtration and drying with sodium sulfate" ] } | |
CAS-Nummer |
143157-22-6 |
Molekularformel |
C19H16F2O6 |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18+/m1/s1 |
InChI-Schlüssel |
PRZDMMRKPZAYHW-RKVPGOIHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
Synonyme |
3,5-Di-O-benzoyl-2,2-difluoro-2-deoxyribose; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate in the synthesis of gemcitabine hydrochloride?
A1: 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate serves as a crucial starting material in the synthesis of gemcitabine hydrochloride. [, ] This compound undergoes a series of reactions, including reduction with lithium aluminum hydride (LiAlH4) and methylsulfonation, to yield 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methylsulfonate. This intermediate is then reacted with cytosine, followed by deprotection and salt formation, ultimately leading to gemcitabine hydrochloride. []
Q2: What is the overall yield of gemcitabine hydrochloride when synthesized using 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate as a starting material?
A2: The research indicates that the overall yield of gemcitabine hydrochloride using this synthetic pathway is around 14-15.8%. [, ] This suggests that while the synthesis is feasible, further optimization might be explored to enhance the yield.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
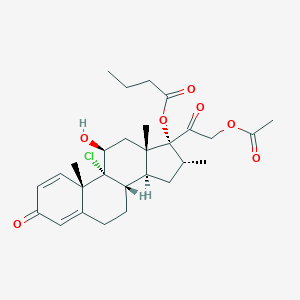


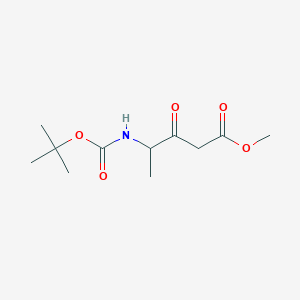
![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)
![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)
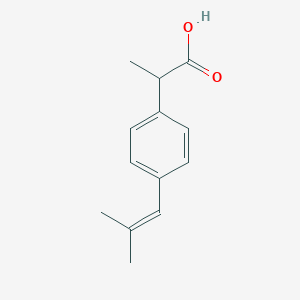
![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)

